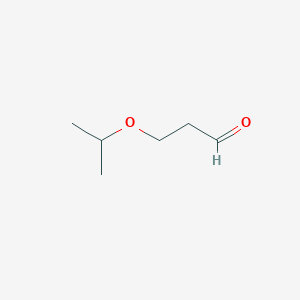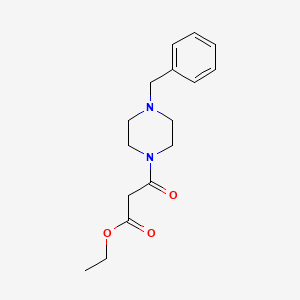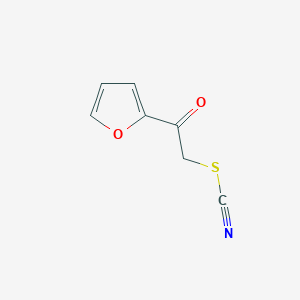
3-(propan-2-yloxy)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(propan-2-yloxy)propanal is an organic compound characterized by the presence of an aldehyde group and an isopropoxy group attached to a propionaldehyde backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(propan-2-yloxy)propanal can be synthesized through several methods. One common approach involves the reaction of propionaldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the isopropoxy group.
Industrial Production Methods: On an industrial scale, the production of 3-isopropoxypropionaldehyde may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-(propan-2-yloxy)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles can be used to substitute the isopropoxy group, depending on the desired product.
Major Products Formed:
Oxidation: 3-Isopropoxypropionic acid.
Reduction: 3-Isopropoxypropanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
3-(propan-2-yloxy)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 3-isopropoxypropionaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is highly reactive, allowing it to participate in a wide range of chemical reactions. The isopropoxy group can also influence the reactivity and stability of the compound, making it a versatile intermediate in synthetic chemistry.
Comparison with Similar Compounds
Propionaldehyde: Lacks the isopropoxy group, making it less versatile in certain reactions.
3-Hydroxypropionaldehyde: Contains a hydroxyl group instead of an isopropoxy group, leading to different reactivity and applications.
3-Methoxypropionaldehyde: Contains a methoxy group, which can influence its reactivity differently compared to the isopropoxy group.
Uniqueness: 3-(propan-2-yloxy)propanal is unique due to the presence of both an aldehyde and an isopropoxy group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in various synthetic processes.
Properties
Molecular Formula |
C6H12O2 |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
3-propan-2-yloxypropanal |
InChI |
InChI=1S/C6H12O2/c1-6(2)8-5-3-4-7/h4,6H,3,5H2,1-2H3 |
InChI Key |
VAIKTXWFMQAHMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Methyl 2'-ethyl-2-(methoxymethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8697595.png)

![1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis[(4-methylphenyl)amino]-, dimethyl ester](/img/structure/B8697599.png)

![2-[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]ethan-1-amine](/img/structure/B8697623.png)


